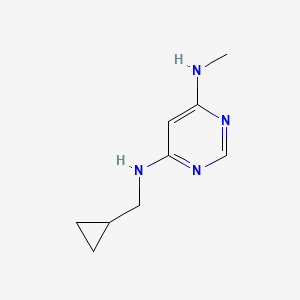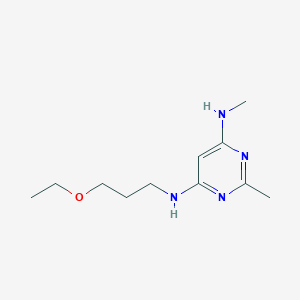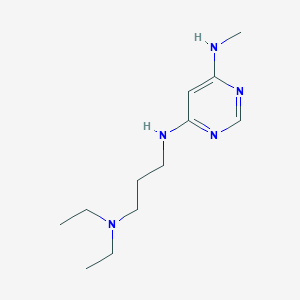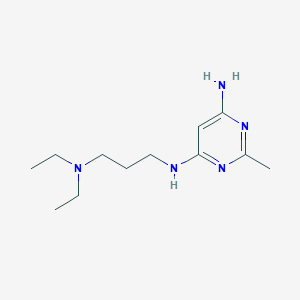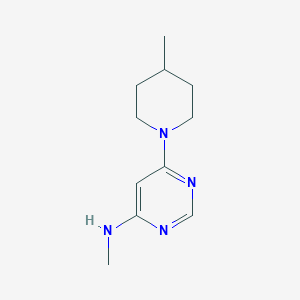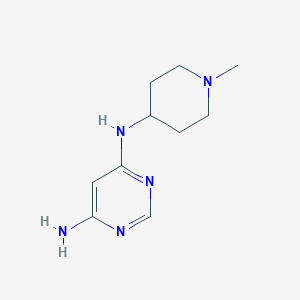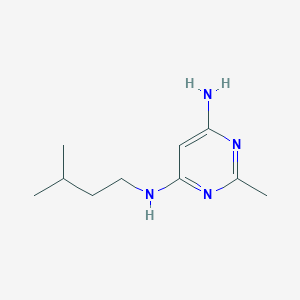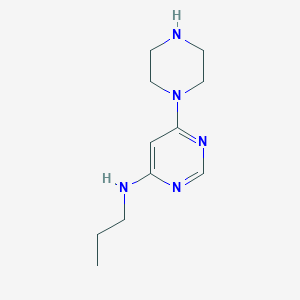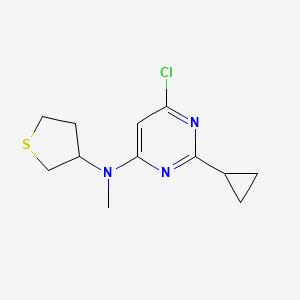
6-chloro-2-cyclopropyl-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Descripción general
Descripción
6-Chloro-2-cyclopropyl-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine (CCMTPA) is a novel pyrimidine-based compound that has been gaining attention in the scientific community due to its unique properties and potential applications. CCMTPA has been studied for its potential to act as a ligand for copper and its ability to bind with proteins. In addition, CCMTPA has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folic acid.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry Research into related pyrimidine derivatives emphasizes synthetic pathways and the production of compounds with potential biological applications. For example, Tumkevicius et al. (2000) detailed the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, showcasing methods relevant for creating structurally similar compounds to 6-chloro-2-cyclopropyl-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine. Such synthetic strategies are crucial for developing molecules with tailored properties for fungicidal applications (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Biological Activities The exploration of pyrimidine derivatives extends into biological activities, where compounds are evaluated for their potential fungicidal, insecticidal, and antimicrobial properties. For instance, compounds designed around the pyrimidine core structure have been synthesized and assessed for their fungicidal and insecticidal activities, as discussed by Chen and Shi (2008). This suggests a broad interest in leveraging the pyrimidine scaffold for developing agents against a range of biological targets (Chen & Shi, 2008).
Antimicrobial and Antifungal Research Further investigations into pyrimidine derivatives, similar to this compound, reveal their potential in antimicrobial and antifungal applications. Patel et al. (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone and evaluated their antibacterial and antifungal activities, illustrating the versatility of pyrimidine-related compounds in combating microbial pathogens (Patel & Patel, 2017).
Propiedades
IUPAC Name |
6-chloro-2-cyclopropyl-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-16(9-4-5-17-7-9)11-6-10(13)14-12(15-11)8-2-3-8/h6,8-9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLQKHSAVVMYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




